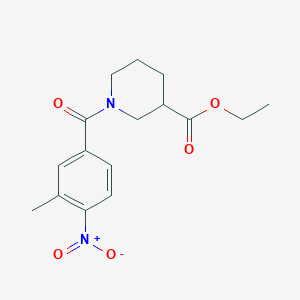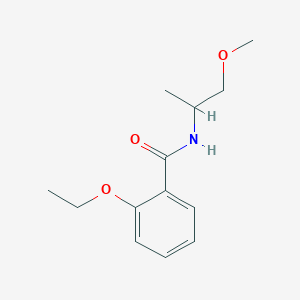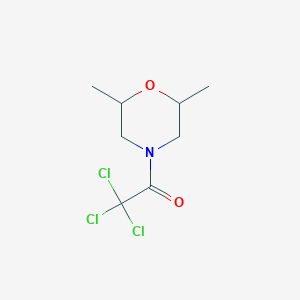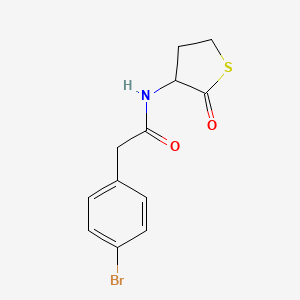![molecular formula C13H14N2O4S B3955999 N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-furamide](/img/structure/B3955999.png)
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-furamide
Übersicht
Beschreibung
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-furamide, also known as NS-1619, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. NS-1619 is classified as a potassium channel opener, which means that it can stimulate the opening of potassium ion channels in cells. This property has been found to have various biochemical and physiological effects, which have been explored in numerous studies.
Wirkmechanismus
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-furamide acts by stimulating the opening of potassium ion channels in cells, which leads to hyperpolarization and relaxation of smooth muscle cells. This effect is mediated by the activation of large conductance calcium-activated potassium channels (BKCa channels), which are present in various tissues, including vascular smooth muscle cells, neurons, and cardiomyocytes. The activation of BKCa channels by this compound has been shown to inhibit calcium influx and reduce intracellular calcium levels, which leads to relaxation of smooth muscle cells.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects, which have been explored in numerous studies. In addition to its vasodilatory effects, this compound has been shown to have anti-inflammatory properties, which can reduce the risk of cardiovascular diseases. This compound has also been found to have neuroprotective effects, which can protect against ischemic damage in the brain. Moreover, this compound has been shown to have anti-cancer properties, which can inhibit the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-furamide has several advantages as a research tool. It is a potent and selective activator of BKCa channels, which allows for the specific modulation of potassium channel activity. This compound is also stable and can be easily synthesized in large quantities. However, this compound has some limitations as a research tool. It has a short half-life and can be rapidly metabolized in vivo, which limits its use in animal studies. Moreover, this compound can have off-target effects on other ion channels, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-furamide has significant potential for further research in various fields of medicine. One future direction is the development of more potent and selective BKCa channel openers, which can improve the therapeutic efficacy of this compound. Another direction is the exploration of this compound in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Moreover, this compound can be used as a research tool to study the physiological and pathophysiological roles of potassium ion channels in various tissues and diseases.
Wissenschaftliche Forschungsanwendungen
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-furamide has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the most promising areas of research has been in the treatment of cardiovascular diseases, including hypertension, angina, and stroke. This compound has been found to have vasodilatory effects, which means that it can widen blood vessels and improve blood flow. This property has been shown to reduce blood pressure and protect against ischemic damage in animal models.
Eigenschaften
IUPAC Name |
N-[2-(4-sulfamoylphenyl)ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S/c14-20(17,18)11-5-3-10(4-6-11)7-8-15-13(16)12-2-1-9-19-12/h1-6,9H,7-8H2,(H,15,16)(H2,14,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBZPPRPAIYRGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24780753 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[(acetylamino)sulfonyl]phenyl}-2-phenyl-2-(phenylthio)acetamide](/img/structure/B3955932.png)

![2-[4-({4-[3-(aminosulfonyl)-4-methylphenyl]-1-phthalazinyl}amino)phenoxy]-N-methylacetamide](/img/structure/B3955942.png)


![N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B3955964.png)
![N-(1-cyano-1-methylethyl)-2-[(4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B3955969.png)



![N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-4-chlorobenzamide](/img/structure/B3956007.png)
![N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B3956010.png)

![N-(4-{[7-(diethylamino)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino}phenyl)acetamide](/img/structure/B3956025.png)